Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Overview
Description
Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a sulfonyl group, a cyclohexylphenyl group, and a methylphenyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-chlorophenyl)sulfonyl]propanoate
- Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate
- Ethyl (2R)-2-{[(4-methylphenyl)sulfonyl]oxy}propanoate
Uniqueness
Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and methylphenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 3-{[(4-cyclohexylphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate, commonly referred to by its chemical name, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C24H31NO4S
- CAS Number : 524049-87-4
- Molecular Weight : 429.58 g/mol
The compound features a sulfonamide moiety attached to a propanoate backbone, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit various enzymes, particularly carbonic anhydrases and sulfonamide-sensitive enzymes, which can affect metabolic pathways in cells.
- Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antimicrobial activity against various pathogens. The presence of the cyclohexyl and methylphenyl groups may enhance lipophilicity, facilitating membrane penetration.
- Anti-inflammatory Effects : Sulfonamides are often associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related sulfonamide compounds indicated that they possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cell lines showed that this compound exhibited moderate cytotoxic effects at concentrations above 50 µM. Cell viability assays indicated a dose-dependent reduction in cell proliferation, suggesting potential applications in cancer therapy .
Anti-inflammatory Activity
Research has demonstrated that sulfonamide derivatives can modulate inflammatory pathways. In a model of acute inflammation, compounds similar to this compound significantly reduced edema formation and pro-inflammatory cytokine levels in animal models .
Data Tables
Properties
Molecular Formula |
C24H31NO4S |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
ethyl 3-[(4-cyclohexylphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C24H31NO4S/c1-3-29-24(26)17-23(21-11-9-18(2)10-12-21)25-30(27,28)22-15-13-20(14-16-22)19-7-5-4-6-8-19/h9-16,19,23,25H,3-8,17H2,1-2H3 |
InChI Key |
DOZVQZHLRRZJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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